(R)-Methyl 2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hydrochloride
Description
“(R)-Methyl 2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hydrochloride” (CAS: 2060610-78-6) is a chiral hydrochloride salt characterized by a phenyl ring substituted with a hydroxyl group at the 2-position and a fluorine atom at the 5-position. Its molecular formula is C₉H₁₁ClFNO₃, with a molar mass of 235.64 g/mol . The compound is stored at room temperature in a sealed, dry environment to maintain stability . As an α-amino ester derivative, it serves as a key intermediate in pharmaceutical synthesis, particularly for chiral molecules targeting neurological or metabolic pathways.
Properties
IUPAC Name |
methyl (2R)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO3.ClH/c1-14-9(13)8(11)6-4-5(10)2-3-7(6)12;/h2-4,8,12H,11H2,1H3;1H/t8-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTDCUJSCXIPMX-DDWIOCJRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=CC(=C1)F)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](C1=C(C=CC(=C1)F)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Strecker Synthesis
-
Condensation : 5-Fluoro-2-hydroxybenzaldehyde reacts with ammonium chloride and sodium cyanide in methanol, forming the α-amino nitrile intermediate.
-
Hydrolysis : The nitrile is hydrolyzed to the α-amino acid using 6 M HCl at reflux.
-
Esterification : The carboxylic acid is treated with methanol and thionyl chloride (SOCl₂) to yield the methyl ester.
Chiral Induction
To achieve the (R)-configuration, asymmetric hydrogenation or chiral auxiliary approaches are employed:
-
A rhodium catalyst with (R)-BINAP ligand enables enantioselective reduction of an α-ketoester precursor.
-
Alternatively, L-proline-derived auxiliaries direct stereochemistry during imine formation.
Table 2: Key Parameters for α-Amino Ester Synthesis
| Method | Catalyst/Reagent | Solvent | Enantiomeric Excess (%) |
|---|---|---|---|
| Asymmetric hydrogenation | Rh/(R)-BINAP | Ethanol | 92–95 |
| Chiral auxiliary | L-Proline, EDC·HCl | DMF | 88–90 |
Resolution of Enantiomers
Racemic mixtures generated via non-stereoselective routes require resolution. Source describes a microbial resolution method:
-
Enzymatic hydrolysis : Candida antarctica lipase selectively hydrolyzes the (S)-enantiomer of the methyl ester in aqueous buffer (pH 7.0).
-
Separation : The remaining (R)-ester is extracted with ethyl acetate and purified via crystallization.
Hydrochloride Salt Formation
The final step involves protonating the amino group with HCl gas in anhydrous ether, followed by recrystallization from ethanol/water (4:1) to achieve >99% purity.
Table 3: Salt Formation Optimization
| Parameter | Optimal Value | Purity (%) |
|---|---|---|
| HCl concentration | 4 M in dioxane | 99.5 |
| Recrystallization solvent | Ethanol/water (4:1) | 99.8 |
Industrial-Scale Production
Large-scale synthesis (Source) emphasizes:
-
Continuous flow reactors for Fries rearrangement (residence time: 30 min, yield: 78%).
-
Automated crystallization systems to ensure consistent particle size distribution (target: 50–100 µm).
Scientific Research Applications
Medicinal Chemistry
(R)-Methyl 2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hydrochloride has been investigated for its potential therapeutic effects. The compound's structural features suggest it could interact with biological targets relevant to various diseases, particularly those involving neurotransmitter systems.
Case Study: Antidepressant Activity
Research indicates that similar compounds can modulate serotonin receptors, which are crucial in the treatment of depression and anxiety disorders. Studies have shown that derivatives of this compound may exhibit selective serotonin reuptake inhibition, leading to enhanced mood regulation .
Biological Studies
This compound is often utilized in biological assays to understand its effects on cellular systems. Its fluorinated structure may enhance bioavailability and metabolic stability, making it a candidate for further pharmacological evaluation.
Case Study: In Vivo Studies
In vivo studies have demonstrated that (R)-methyl 2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hydrochloride can be used to assess the pharmacokinetics and pharmacodynamics of similar compounds in animal models. Researchers have noted significant changes in behavioral responses when administered to test subjects, indicating potential neuroactive properties .
Chemical Building Block
The compound serves as a versatile building block in organic synthesis, particularly in the development of more complex molecules for pharmaceutical applications. Its ability to introduce both amino and hydroxyl functional groups allows for further derivatization.
Table: Synthesis Applications
| Application Type | Description |
|---|---|
| Drug Development | Used as a precursor for synthesizing new drugs |
| Chemical Synthesis | Facilitates the creation of complex organic molecules |
| Research Reagent | Employed in various biological assays |
Mechanism of Action
The mechanism of action of ®-Methyl 2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, altering their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission, inflammation, or cell proliferation
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ in substituent positions, halogenation, or functional groups, leading to variations in physicochemical properties and applications. Below is a comparative analysis based on available
Structural and Physicochemical Properties
Notes:
- Fluorine vs.
- Di- and Trifluorinated Analogs: The 2,4-difluoro derivative (CAS 2061996-78-7) exhibits higher lipophilicity (logP ~1.8 estimated) than the mono-fluoro target compound, favoring blood-brain barrier penetration. The trifluoromethyl group in CAS 1363408-43-8 significantly increases electron-withdrawing effects, altering metabolic stability .
- Hazards : The 4-hydroxyphenyl analog (CAS 57591-61-4) shares common hydrochloride salt hazards, including skin/eye irritation and respiratory risks .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (R)-Methyl 2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hydrochloride, and how can enantiomeric purity be ensured?
- Methodology : The compound can be synthesized via a modified Strecker reaction or reductive amination, starting from 5-fluoro-2-hydroxybenzaldehyde. Enantiomeric purity is critical; chiral resolution techniques such as chiral HPLC (e.g., using Chiralpak AD-H or OD-H columns) or enzymatic resolution with lipases are recommended. Polarimetry or circular dichroism (CD) spectroscopy should validate enantiomeric excess (>98%) .
Q. How should researchers characterize the structural and chemical stability of this compound under varying pH and temperature conditions?
- Methodology : Use a combination of:
- NMR spectroscopy (¹H, ¹³C, and ¹⁹F NMR) to confirm the fluorine substitution and ester/amine functionalities.
- Mass spectrometry (HRMS) for molecular weight verification.
- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability.
- Forced degradation studies (acid/base hydrolysis, oxidative stress) monitored by HPLC to identify degradation pathways .
Q. What analytical methods are suitable for quantifying this compound in reaction mixtures?
- Methodology : Reverse-phase HPLC with a C18 column (e.g., Agilent Zorbax SB-C18) and UV detection at 254 nm. Mobile phase: Acetonitrile/water (0.1% trifluoroacetic acid) gradient. Validate linearity (R² > 0.999) and limit of detection (LOD < 0.1 µg/mL) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this hydrochloride salt in polar solvents?
- Methodology :
- Perform equilibrium solubility studies in DMSO, water, and methanol using shake-flask methods with HPLC quantification.
- Account for pH-dependent solubility (e.g., use phosphate buffers at pH 1.2–7.4).
- Compare results with computational predictions (e.g., COSMO-RS simulations) to identify discrepancies caused by ionization or polymorphism .
Q. What strategies optimize the compound’s stability in aqueous formulations for in vitro pharmacological studies?
- Methodology :
- Lyophilization with cryoprotectants (trehalose or mannitol) to prevent hydrolysis.
- pH adjustment (optimal range pH 4–5) to minimize ester bond cleavage.
- Use antioxidants (e.g., ascorbic acid) if oxidative degradation is observed. Validate stability via accelerated aging studies (40°C/75% RH for 3 months) .
Q. How can impurities arising from the synthetic process (e.g., diastereomers, unreacted intermediates) be identified and quantified?
- Methodology :
- LC-MS/MS with a quadrupole-time-of-flight (Q-TOF) detector for high-resolution impurity profiling.
- Synthesize and characterize reference standards for major impurities (e.g., (S)-enantiomer, 5-fluoro-2-hydroxyphenylglycine).
- Establish a validated HPLC method with a detection limit ≤0.15% for each impurity .
Q. What in vitro assays are appropriate for evaluating the compound’s potential bioactivity, given its structural similarity to neurotransmitter analogs?
- Methodology :
- Enzyme inhibition assays : Test against monoamine oxidases (MAO-A/B) or GABA transaminase using fluorogenic substrates.
- Receptor binding studies : Radioligand competition assays for serotonin (5-HT) or dopamine receptors.
- Cellular uptake assays : Measure transport efficiency via hDAT or SERT in transfected HEK293 cells .
Key Challenges and Recommendations
- Chirality Control : Use asymmetric catalysis (e.g., Jacobsen’s catalyst) during synthesis to minimize racemization .
- Hygroscopicity : Store under inert gas (argon) at −20°C in desiccated containers to prevent moisture absorption .
- Bioactivity Interpretation : Cross-validate in vitro results with molecular docking (e.g., AutoDock Vina) to rule out non-specific binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
